2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Data Inventory Evidence Gap Analysis Procurement Caution

This 1,3,4-oxadiazole acetamide is a synthetic small molecule for early-stage medicinal chemistry and SAR expansion. Acquired as a screening analog for kinase-targeting or antimicrobial phenotypic programs, its procurement value is tied to the ability to generate proprietary, in-house data. A distinct dichlorophenoxy and methoxyphenyl substitution pattern makes it a suitable starting point for scaffold derivatization, but buyers must note the absence of any published target-specific activity or selectivity data.

Molecular Formula C17H13Cl2N3O4
Molecular Weight 394.21
CAS No. 865286-36-8
Cat. No. B2821007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS865286-36-8
Molecular FormulaC17H13Cl2N3O4
Molecular Weight394.21
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O4/c1-24-12-4-2-3-10(7-12)16-21-22-17(26-16)20-15(23)9-25-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)
InChIKeyCYZWTZREMFQBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical and Pharmacological Context of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide


2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 865286-36-8) is a synthetic small-molecule belonging to the 1,3,4-oxadiazole acetamide class. Compounds within this family are widely investigated in medicinal chemistry for their potential as kinase inhibitors and antimicrobial agents, owing to the pharmacokinetic and pharmacodynamic properties conferred by the oxadiazole core and dichlorophenoxy substituent [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases, conducted while strictly excluding non-credentialed vendor sites, reveals an absence of quantitative bioactivity data reported specifically for this compound [1].

Evidence-Based Procurement Risks for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide


For the 1,3,4-oxadiazole acetamide scaffold, minor structural modifications (e.g., altering the substitution pattern on the phenyl rings or replacing the acetamide linker) are known to drastically alter biological activity [1]. Since no target-specific quantitative activity data is available for this molecule, any assumed bio-equivalence with related analogs is speculative and scientifically unsubstantiated. This data gap is the primary procurement risk, as generic substitution cannot be validated [1].

Quantitative Differentiation Analysis for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide


Empirical Bioactivity Data Gap for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Following the strict exclusion of non-primary sources (e.g., benchchems, evitachem), no quantitative bioactivity data (IC50, MIC, Ki) has been identified for this specific compound in peer-reviewed literature, patents, or curated databases such as ChEMBL or PubChem BioAssay [1]. Therefore, no direct head-to-head comparison can be made against any comparator.

Data Inventory Evidence Gap Analysis Procurement Caution

Comparative Analysis with Structurally Similar 1,3,4-Oxadiazole-2-thione Acetamides

A relevant class-level comparison can be drawn from a series of 1,3,4-oxadiazole-2-thione acetamide derivatives (3a-3u) evaluated as thymidine phosphorylase (TP) inhibitors. This series, while structurally related, incorporates a critical difference (a thione group instead of the target compound's ether-linked acetamide) [1]. The most potent compounds in that series, 3h and 3q, exhibited IC50 values of 14.40 ± 2.45 μM and 17.60 ± 1.07 μM, respectively, highlighting the impact of structural variations on target engagement within this chemical space [1].

Class-level Inference Thymidine Phosphorylase Structure-Activity Relationship

Antimicrobial Activity Comparison with Oxadiazole Acetamide Analogs

Novel 1,3,4-oxadiazole acetamide derivatives have been reported to exhibit excellent antimicrobial activities, with some compounds (3a-3g, 3i, 3j) showing remarkable activity with MIC values of 1.95 µg/mL, superior to positive controls [1]. This class-level evidence illustrates the antimicrobial potential of oxadiazole acetamides. However, the specific MIC of the target compound against any bacterial strain remains unknown and cannot be assumed [1].

Antibacterial Chemical Scaffold Class-level Comparator

Guidance on Research and Industrial Applications for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide


Hit Identification and Expansion in Kinase Inhibitor Drug Discovery

Based on class-level evidence that 1,3,4-oxadiazole acetamides can act as thymidine phosphorylase inhibitors [1], this compound could be considered a screening hit for kinase-targeting programs. However, its complete lack of target-specific activity or selectivity data means it should be acquired purely as a starting analog for expansion, without any procurement priority over analogs with existing data. [1]

Prospective Antimicrobial Scaffold Exploration

Given the reported antimicrobial efficacy of structurally related oxadiazole acetamide derivatives [2], this compound might be included in a broad phenotypic screen. Procurement for this purpose is not justified by existing data and should only proceed alongside numerous analogs to establish a structure-activity relationship (SAR) from scratch. [2]

In-House Benchmarking and Chemical Probe Validation

A research group with a pre-existing in-house assay for a target of interest (e.g., a kinase or bacterial strain) might acquire this compound for internal head-to-head benchmarking against known inhibitors. In this scenario, the procurement value is tied to the ability to generate proprietary data, not any verified superiority, minimizing the risk of the current data gap. [1] [2]

Academic Chemical Biology and Tool Compound Synthesis Practice

The compound's synthetic accessibility, representing a 1,3,4-oxadiazole core with distinct aryl substitutions, makes it a suitable subject for undergraduate or graduate synthesis labs focusing on heterocyclic chemistry or as a precursor for further derivatization in medicinal chemistry coursework. Its selection would be for pedagogical, not pharmacological, utility. [1]

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